Cas no 115217-04-4 (1H-Inden-6-ol,3-ethyl-2-(4-hydroxyphenyl)-1-methyl-, (1S)-)

115217-04-4 structure
Product name:1H-Inden-6-ol,3-ethyl-2-(4-hydroxyphenyl)-1-methyl-, (1S)-
1H-Inden-6-ol,3-ethyl-2-(4-hydroxyphenyl)-1-methyl-, (1S)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-6-ol,3-ethyl-2-(4-hydroxyphenyl)-1-methyl-, (1S)-
- (3S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol
- (S)-3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol
- (-)-indenestrol A
- BIDD:ER0016
- CHEMBL72078
- (S)-(-)-INDENESTROL A
- Indenestrol A, (-)-
- 115217-04-4
- DTXSID60151007
- Q27115756
- (S)-Indenestrol A
- LSB1NCF3BH
- CHEBI:34021
- S-indenestrol A
- (-)-3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol
- UNII-LSB1NCF3BH
- 1H-Inden-6-ol, 3-ethyl-2-(4-hydroxy(phenyl)-1-methyl-, (S)-
- 1H-Inden-6-ol, 3-ethyl-2-(4-hydroxyphenyl)-1-methyl-, (1S)-
-
- Inchi: InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3
- InChI Key: BBOUFHMHCBZYJJ-UHFFFAOYSA-N
- SMILES: CCC1C2C=CC(=CC=2C(C)C=1C1C=CC(O)=CC=1)O
Computed Properties
- Exact Mass: 266.13074
- Monoisotopic Mass: 266.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.176
- Boiling Point: 439.5°Cat760mmHg
- Flash Point: 207.6°C
- Refractive Index: 1.627
- PSA: 40.46
1H-Inden-6-ol,3-ethyl-2-(4-hydroxyphenyl)-1-methyl-, (1S)- Related Literature
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1. 219. The isomerisation of dien?strol and some related dienes and indenesWerner Hausmann,A. E. Wilder Smith J. Chem. Soc. 1949 1030
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